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Compound Focus: NI-42
Cat. No.: S537137

Inhibitor Primary Target(s) Potency (IC50 Key Selectivity Primary Research
Name & Profile or Kd) Features Applications

| NI-42 [1] [2] [3] | Biased BRPF inhibitor (preferential block of histone H4 binding) [1] | BRPF1: 7.9 nM
(IC50) [3] BRPF2: 48 nM (IC50) [3] BRPF3: 260 nM (IC50) [3] | Selective over 44 other bromodomains
[2]. Modest activity on BRD9 [2]. | Cellular and in vivo studies; suitable for oral dosing in mice [1] [4].
Probe for fundamental BRPF biology [1]. | | NI-57 [1] [5] | Pan-BRPF inhibitor [1] | Information missing
from search results | Similar pan-BRPF profile as OF-1 [5]. | Cellular studies in cancer and inflammatory
models [1]. | | OF-1 [5] | Pan-BRPF inhibitor [5] | Information missing from search results | A published
pan-BRPF inhibitor [5]. | A complementary chemical probe to NI-57 [5]. | | BAY-299 [5] | Dual BRPF2 &
TAF1/TAF1L BD2 inhibitor [5] | BRPF2: 67 nM (IC50) TAF1 BD2: 8 nM (IC50) TAF1L BD2: 106 nM
(IC50) [5] | Highly selective for BRPF2 over BRPF1 and BRPF3. Inactive against BET bromodomains [5]. |
Investigation of BRPF2 and TAF1/TAF1L biology [5]. | | GSK6853 [1] [5] | Selective BRPF1 inhibitor [1]
[5] | Information missing from search results | Selective BRPF1 inhibitor [1] [5]. | A chemical probe for

inhibition of the BRPF1 bromodomain [1]. |

Experimental Data and Methodologies

The data in the table above was generated using established biochemical and cellular assays in the field of

epigenetics drug discovery.
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¢ Binding Affinity Measurements: The primary biochemical assay used to determine the potency (Kd)
of NI-42 was the BROMOscan assay, a competitive binding assay that evaluates interactions against
a large panel of bromodomains [2] [3]. This method is key for establishing selectivity profiles.
¢ Cellular Target Engagement: For cell-based studies, researchers often use histone H3.3 or H4
interaction assays to demonstrate that the inhibitor effectively engages its target in a complex
cellular environment and disrupts the natural function of the BRPF bromodomain [5].
¢ Functional Cellular Assays: To assess the downstream effects of BRPF inhibition, experiments
typically include:
o Proliferation Assays: Measuring the inhibition of cancer cell line growth (e.g., in a subset of
Acute Myeloid Leukemia lines for NI-42) [4].
o Phenotypic Modulation: Observing changes in cell phenotype at low micromolar
concentrations in cancer and inflammatory models [1].

Biological Context and Signaling Pathways

To understand how these inhibitors work, it's helpful to see the biological context of their primary target,
BRPF1. The following diagram illustrates BRPF1's role as a key scaffolding protein within the MOZ/MORF

histone acetyltransferase (HAT) complex and how its inhibition leads to specific cellular outcomes.
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As shown in the diagram, BRPF1 is a critical scaffold that assembles the MOZ/MORF complex [6] [7]. This
complex is recruited to gene promoters, where the MOZ/MORF subunit acetylates histone proteins (such as
at H3K14), leading to the activation of key oncogenes like E2F2 and EZH2 [6]. This process promotes

cancer cell growth, stemness, and other disease-related phenotypes. NI-42 and similar inhibitors work by
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blocking the bromodomain of BRPF1, which is crucial for its function, thereby disrupting this oncogenic

signaling cascade.

A Practical Guide for Researchers

Choosing the right chemical probe depends entirely on the biological question you aim to answer. Here is a

decision-making framework:

¢ For probing shared functions of all BRPF family members: Use a pan-BRPF inhibitor like NI-57
or OF-1[1] [5].
¢ For isolating the function of a specific BRPF protein: Use a selective inhibitor.
o To study BRPF1-specific biology, use GSK6853 [1] [5].
o To study BRPF2-specific biology, use BAY-299 [5].
e For in vivo studies requiring oral bioavailability: NI-42 is currently the best-characterized probe,
with established pharmacokinetic properties suitable for animal models [1] [4].
¢ For investigating complex biology involving transcription initiation: The dual BRPF2/TAF1
inhibitor BAY-299 offers a unique tool to explore the crosstalk between chromatin regulation and the
basal transcription machinery [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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